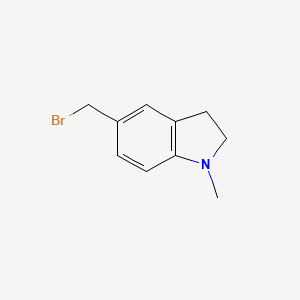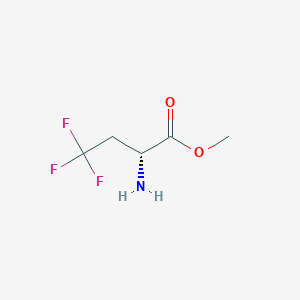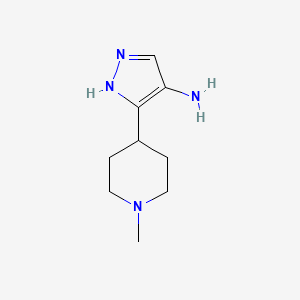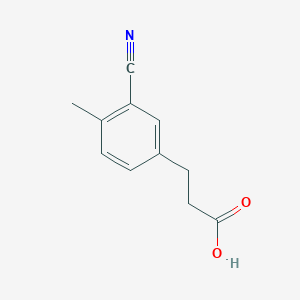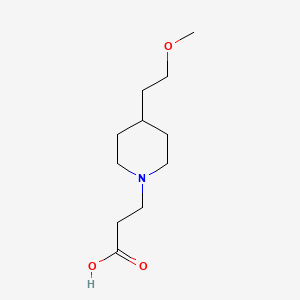
N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a 2-methylpropan-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with formaldehyde and ammonia to form 4-(aminomethyl)cyclohexanone.
Reductive Alkylation: The intermediate is then subjected to reductive alkylation with 2-methylpropan-2-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can further modify the cyclohexane ring or the aminomethyl group, potentially forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups.
科学的研究の応用
N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of cyclohexylamines on biological systems.
Industrial Applications: The compound may be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target. The cyclohexane ring provides structural stability and influences the compound’s binding affinity.
類似化合物との比較
Similar Compounds
Piperidine: A six-membered ring containing a nitrogen atom, similar in structure but lacking the aminomethyl and 2-methylpropan-2-amine groups.
Cyclohexylamine: Contains a cyclohexane ring with an amino group, but lacks the additional substituents present in N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H26N2 |
|---|---|
分子量 |
198.35 g/mol |
IUPAC名 |
N-[[4-(aminomethyl)cyclohexyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H26N2/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h10-11,14H,4-9,13H2,1-3H3 |
InChIキー |
BNCASAVSARAFMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC1CCC(CC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


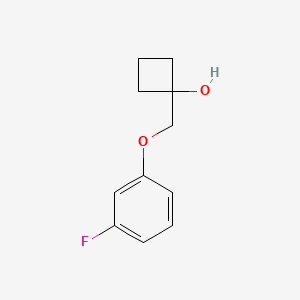
![1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13341668.png)
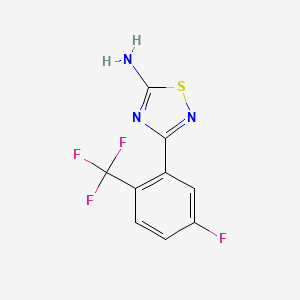
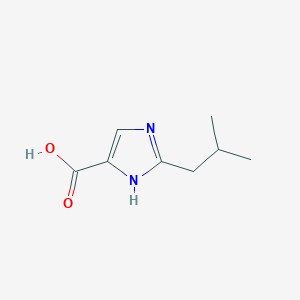
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13341693.png)
